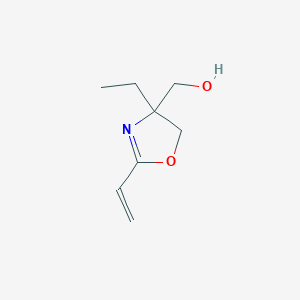
(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring substituted with ethyl, vinyl, and methanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxazoline ring can be reduced to form more saturated derivatives.
Substitution: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions may involve reagents like halogens (e.g., Br2) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce more saturated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol exerts its effects depends on its specific application. In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to polymerization in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: This compound has a similar oxazoline ring structure but with different substituents.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another related compound with a triazole ring instead of an oxazoline ring.
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound features an isoxazole ring with different substituents.
Uniqueness
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vinyl group allows for additional reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61693-06-9 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2-ethenyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,10H,1,4-6H2,2H3 |
InChI-Schlüssel |
XLHPABDXLQQEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=N1)C=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
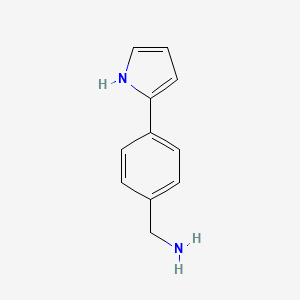
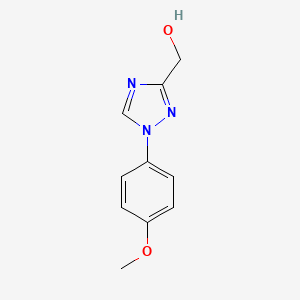

![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)

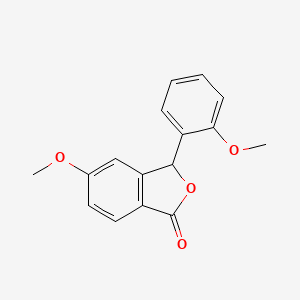
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

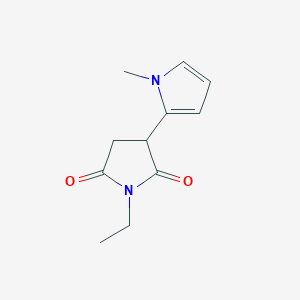

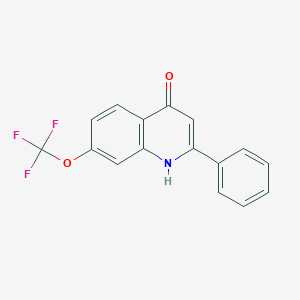
![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
